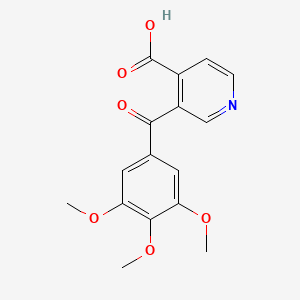
3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid is an organic compound that features both a trimethoxybenzoyl group and a pyridinecarboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 4-pyridinecarboxylic acid.
Activation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated 3,4,5-trimethoxybenzoic acid is then coupled with 4-pyridinecarboxylic acid in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl or pyridine derivatives.
科学的研究の応用
3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of 3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzoyl group but lacks the pyridinecarboxylic acid moiety.
4-Pyridinecarboxylic acid: Contains the pyridinecarboxylic acid moiety but lacks the trimethoxybenzoyl group.
3,4,5-Trimethoxybenzoyl chloride: A derivative used in the synthesis of various compounds.
Uniqueness
3-(3,4,5-Trimethoxybenzoyl)-4-pyridinecarboxylic acid is unique due to the combination of the trimethoxybenzoyl and pyridinecarboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
324573-59-3 |
|---|---|
分子式 |
C16H15NO6 |
分子量 |
317.29 g/mol |
IUPAC名 |
3-(3,4,5-trimethoxybenzoyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H15NO6/c1-21-12-6-9(7-13(22-2)15(12)23-3)14(18)11-8-17-5-4-10(11)16(19)20/h4-8H,1-3H3,(H,19,20) |
InChIキー |
IMZKZVLISLCIOV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


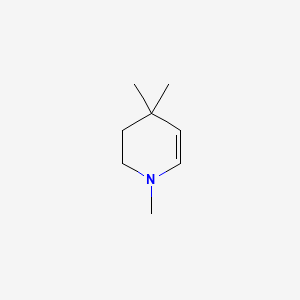
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
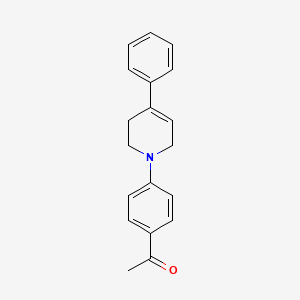
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
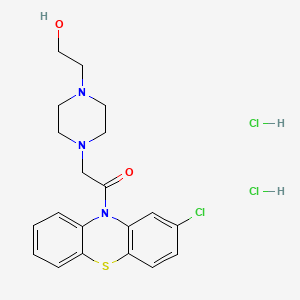
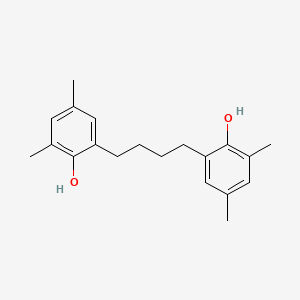


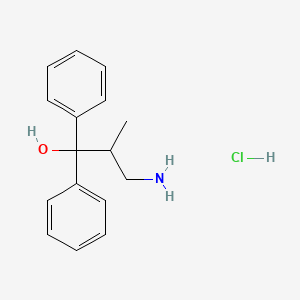
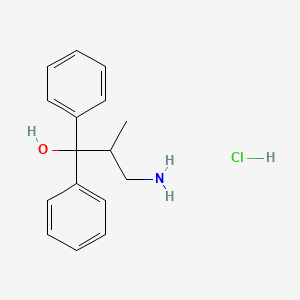
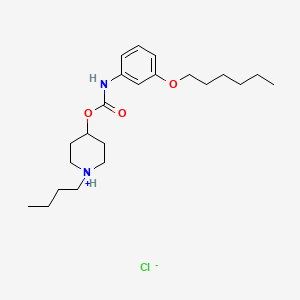

![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)

